1-(Difluoromethyl)-3-methylnaphthalene
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Overview
Description
1-(Difluoromethyl)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethyl group and a methyl group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-methylnaphthalene can be achieved through several methods. One common approach involves the difluoromethylation of a naphthalene derivative. This process typically uses difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts such as palladium or nickel to facilitate the difluoromethylation reaction .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while substitution reactions can produce halogenated or nitrated naphthalenes .
Scientific Research Applications
1-(Difluoromethyl)-3-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target . The compound’s effects are mediated through its ability to alter the conformation and function of proteins involved in critical cellular processes .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methylnaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-methylnaphthalene: This compound has a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-2-methylnaphthalene: The position of the methyl group on the naphthalene ring can influence the compound’s reactivity and interactions with biological targets.
1-(Difluoromethyl)-3-ethylnaphthalene: Replacing the methyl group with an ethyl group can affect the compound’s steric properties and its ability to interact with enzymes and receptors.
Properties
Molecular Formula |
C12H10F2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,12H,1H3 |
InChI Key |
RLJADKZYMVMFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C(F)F |
Origin of Product |
United States |
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